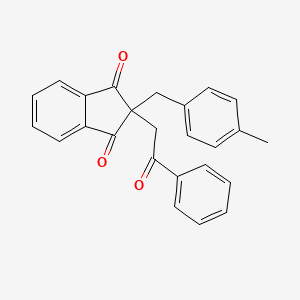![molecular formula C17H17F3N4O2 B3736454 2-(dimethylamino)-7-[2-(trifluoromethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736454.png)
2-(dimethylamino)-7-[2-(trifluoromethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
描述
2-(Dimethylamino)-7-[2-(trifluoromethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one is a complex organic molecule notable for its multifunctional applications in fields ranging from chemistry to medicine. This compound features distinct structural elements, such as its trifluoromethyl group, which often contribute to its unique chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
Step-by-Step Synthesis
Formation of the Pyrido[3,4-d]pyrimidin-4(3H)-one Core: : Start with the construction of the pyrido[3,4-d]pyrimidin-4(3H)-one skeleton using standard organic synthesis techniques, including cyclization reactions under controlled conditions.
Introduction of the Trifluoromethylbenzoyl Group: : This group is typically introduced via a Friedel-Crafts acylation reaction using trifluoromethylbenzoyl chloride in the presence of a Lewis acid catalyst.
Dimethylamino Group Addition: : The dimethylamino group can be introduced through nucleophilic substitution reactions, employing dimethylamine as the nucleophile.
Industrial Production Methods: : The industrial synthesis involves scaling up the laboratory procedures, optimizing reaction conditions for yield and purity, and employing continuous flow techniques to enhance production efficiency.
化学反应分析
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions, typically at the dimethylamino group, which can result in the formation of N-oxides.
Reduction: : Reduction reactions can target the carbonyl group in the benzoyl moiety, leading to the formation of alcohol derivatives.
Substitution: : Various electrophilic and nucleophilic substitution reactions are possible, especially involving the aromatic ring and the amino group.
Common Reagents and Conditions
Oxidation: : Reagents like m-chloroperoxybenzoic acid (m-CPBA) under mild conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: : Halogenated solvents and strong bases or acids, depending on the specific substitution reaction.
Major Products
Oxidation: : N-oxides of the dimethylamino group.
Reduction: : Alcohol derivatives of the benzoyl moiety.
Substitution: : Varied products based on the substituents introduced, altering the compound’s physical and chemical properties.
科学研究应用
Chemistry
Catalysis: : Used as a catalyst or intermediate in various organic synthesis reactions.
Analytical Chemistry: : Functions as a standard for method development in chromatography and spectroscopy.
Biology
Biochemical Probes: : Employed as probes to study enzyme functions and protein-ligand interactions.
Medicine
Drug Development: : Its unique structure makes it a candidate for developing new pharmaceuticals, particularly for diseases involving protein kinase modulation.
Industry
Material Science: : Used in the development of new materials with specialized properties such as enhanced stability and reactivity.
作用机制
The compound’s biological activity often involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and specificity, allowing it to effectively modulate target pathways. The presence of a dimethylamino group can facilitate the compound’s passage through cell membranes, influencing intracellular signaling mechanisms.
相似化合物的比较
Similar Compounds
2-(Dimethylamino)-6-[2-(trifluoromethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
2-(Dimethylamino)-5-[2-(trifluoromethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one
Highlighting Its Uniqueness
Compared to similar compounds, 2-(dimethylamino)-7-[2-(trifluoromethyl)benzoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one often exhibits enhanced biological activity due to the strategic positioning of functional groups. The trifluoromethyl group significantly improves its chemical stability and interaction with biological targets.
What intrigues you most about this compound?
属性
IUPAC Name |
2-(dimethylamino)-7-[2-(trifluoromethyl)benzoyl]-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N4O2/c1-23(2)16-21-13-9-24(8-7-11(13)14(25)22-16)15(26)10-5-3-4-6-12(10)17(18,19)20/h3-6H,7-9H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHBWEZRZHWGEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC2=C(CCN(C2)C(=O)C3=CC=CC=C3C(F)(F)F)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(3-chlorophenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3736375.png)
![4-(3-fluorophenyl)-1-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3736377.png)
![1-(6-chloro-3-pyridazinyl)-4-(3-ethoxyphenyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3736378.png)
![4-(4-fluorophenyl)-3-methyl-1-[6-(1-piperidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3736383.png)
![4-(1,3-benzodioxol-5-yl)-1-(6-chloro-3-pyridazinyl)-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B3736391.png)
![[2-Methoxy-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] benzoate](/img/structure/B3736410.png)
![2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(4-ethoxyphenyl)acetamide](/img/structure/B3736412.png)
![2-amino-7-[3-(1H-indol-3-yl)propanoyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736419.png)
![7-[2-chloro-5-(1H-pyrazol-1-yl)benzoyl]-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736423.png)
![7-[(1-propyl-1H-pyrazol-5-yl)carbonyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736430.png)
![7-(4-methoxy-2-methylbenzoyl)-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736447.png)
![7-{[2,2-dimethyl-1-(2-thienyl)cyclopropyl]carbonyl}-2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3736458.png)
![5-[(4-oxo-2-pyridin-2-yl-4,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-7(3H)-yl)carbonyl]pyridine-2-carbonitrile](/img/structure/B3736463.png)

